2-Amino-3-fluoro-2-methylpropionitrile
Description
Contextual Significance of Fluorinated Nitriles and Amino Acid Analogs in Organic and Medicinal Chemistry Research
Fluorinated compounds represent a substantial portion of the pharmaceutical market, with approximately 20% of all pharmaceuticals containing fluorine. ossila.com The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, increase its binding affinity to target proteins, and improve its membrane permeability. nih.gov This has led to the development of numerous successful drugs across various therapeutic areas. ossila.com
Nitriles, characterized by the presence of a cyano (-C≡N) group, are also a key functional group in medicinal chemistry. mdpi.com The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups like a carbonyl or a hydroxyl group, and can participate in covalent interactions with target enzymes. mdpi.compharmaffiliates.com There are over 30 nitrile-containing pharmaceuticals currently prescribed for a wide range of medical conditions. mdpi.com
Amino acid analogs are synthetic compounds that mimic the structure and function of natural amino acids but possess modified chemical compositions. nih.gov These analogs are invaluable tools in chemical biology and drug design. nih.gov They allow researchers to probe protein structure and function, investigate enzyme mechanisms, and develop novel therapeutics with enhanced properties. nih.govorganic-chemistry.org By replacing natural amino acids with synthetic analogs, scientists can introduce specific changes that can lead to proteins with increased stability, altered activity, or novel functionalities. nih.gov
The combination of a fluorine atom, a nitrile group, and an amino acid analog scaffold in 2-Amino-3-fluoro-2-methylpropionitrile thus represents a molecule with a high potential for novel applications in both organic synthesis and medicinal chemistry.
Overview of Key Research Domains Pertaining to this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several key domains where it could be of significant research interest. These domains are largely extrapolated from the known applications of similar fluorinated and nitrile-containing amino acid analogs.
One of the primary areas of interest is in drug discovery and medicinal chemistry . The presence of the fluorine atom and the alpha-methyl group could enhance the metabolic stability of peptides or small molecule drugs incorporating this analog. This could lead to improved pharmacokinetic profiles. The nitrile group could serve as a key interaction point with biological targets.
Another significant research domain is peptide and protein engineering . The incorporation of this compound into peptides could induce specific conformational constraints, leading to more stable and potent bioactive peptides. The unique electronic properties of the fluorinated group could also be used to probe protein environments using techniques like 19F NMR spectroscopy.
In the field of asymmetric synthesis and catalysis , this compound could serve as a chiral building block for the synthesis of more complex molecules. The development of stereoselective synthetic routes to this compound would be a significant area of research in itself.
Finally, in materials science , the unique properties imparted by the fluorine atom could make polymers or other materials incorporating this compound of interest for applications requiring enhanced thermal or chemical stability.
Interactive Data Tables
Table 1: General Properties of Fluorinated Compounds in Drug Discovery
| Property | Impact of Fluorine Substitution |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. |
| Binding Affinity | Can be enhanced through favorable interactions with protein binding pockets. |
| Lipophilicity | Generally increased, which can affect membrane permeability and bioavailability. |
| pKa | Can be significantly altered, affecting the ionization state of nearby functional groups. |
Table 2: Roles of the Nitrile Group in Medicinal Chemistry
| Role | Description |
| Hydrogen Bond Acceptor | The nitrogen atom of the nitrile can form hydrogen bonds with biological targets. |
| Bioisostere | Can replace other functional groups like carbonyls or hydroxyls to improve properties. |
| Metabolic Stability | The nitrile group is generally robust and not readily metabolized. |
| Covalent Modifier | Can act as an electrophile to form covalent bonds with target proteins. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7FN2 |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
2-amino-3-fluoro-2-methylpropanenitrile |
InChI |
InChI=1S/C4H7FN2/c1-4(7,2-5)3-6/h2,7H2,1H3 |
InChI Key |
AORAEUVRJPUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(C#N)N |
Origin of Product |
United States |
Elucidation of Chemical Reactions and Mechanistic Pathways of 2 Amino 3 Fluoro 2 Methylpropionitrile
Nucleophilic Substitution Reactions Involving Fluorine
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and in the context of 2-Amino-3-fluoro-2-methylpropionitrile, the presence of a fluorine atom introduces unique reactivity patterns. The high electronegativity of fluorine significantly influences the electron distribution within the molecule, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack.
Investigation of SNAr Mechanisms and Kinetics
While this compound is an aliphatic compound, the principles of Nucleophilic Aromatic Substitution (SNAr) can be conceptually extended to understand its reactivity in certain contexts, particularly when considering activated systems. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. wikipedia.org In the first, rate-determining step, the nucleophile attacks the electrophilic carbon atom, leading to the formation of a high-energy intermediate analogous to a Meisenheimer complex in aromatic systems. total-synthesis.comnih.gov The presence of electron-withdrawing groups can stabilize this intermediate and accelerate the reaction. total-synthesis.com
The kinetics of such reactions are typically second-order, being first-order in both the substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group.
Table 1: Factors Influencing SNAr Reaction Rates
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles generally increase the rate. | A more potent nucleophile can more readily attack the electrophilic carbon center. |
| Solvent Polarity | Polar aprotic solvents often accelerate the reaction. | These solvents can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. |
| Leaving Group | The nature of the leaving group affects the second step of the reaction. | A better leaving group will depart more easily from the intermediate. |
Role of Fluorine as a Leaving Group in Activated Systems
In traditional SN2 reactions, fluoride (B91410) is considered a poor leaving group due to the strength of the carbon-fluorine bond. libretexts.org However, in the context of reactions proceeding through an addition-elimination mechanism, fluorine's role is more nuanced. Its high electronegativity makes the attached carbon atom highly electrophilic, which accelerates the initial nucleophilic attack—the rate-determining step. total-synthesis.comstackexchange.com This activating effect often outweighs its poor leaving group ability in the subsequent elimination step. stackexchange.com
In activated systems, the order of leaving group ability for halogens in SNAr-type reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. nih.govchemistrysteps.com This "element effect" is a hallmark of a rate-determining nucleophilic addition. nih.gov For this compound, the strong inductive effect of the fluorine atom is expected to make the C-F carbon a prime target for nucleophiles.
Characterization of Meisenheimer Complexes and Concerted Mechanisms
The intermediate formed during the nucleophilic attack is analogous to the Meisenheimer complexes observed in aromatic systems. total-synthesis.comresearchgate.net This species is a resonance-stabilized carbanion. total-synthesis.com While traditionally viewed as a distinct intermediate, recent studies suggest that in some cases, the reaction may proceed through a more concerted pathway where the formation of the new bond and the breaking of the C-F bond occur in a more synchronized fashion, passing through a single transition state. nih.govnih.gov Computational studies have been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov
Whether the reaction of this compound proceeds through a distinct intermediate or a concerted mechanism would likely depend on the specific nucleophile and reaction conditions.
Radical-Mediated Transformations
Beyond nucleophilic substitutions, this compound can also participate in radical-mediated transformations. These reactions proceed through highly reactive radical intermediates and can lead to a diverse array of products.
Mechanisms of Radical Formation and Propagation
Radical reactions are typically initiated by the homolytic cleavage of a weak bond, often induced by heat or light. libretexts.org In the case of this compound, radical formation could be initiated at various positions. For instance, a radical initiator could abstract a hydrogen atom, or a C-F or C-C bond could be cleaved under appropriate energetic conditions.
Once a radical is formed, the reaction proceeds through a chain propagation mechanism consisting of a series of steps where a radical reacts to form a new bond and another radical, thus continuing the chain. libretexts.org Common propagation steps include atom abstraction and addition to multiple bonds. Termination of the radical chain occurs when two radicals combine. libretexts.org
Table 2: General Steps in a Radical Chain Reaction
| Step | Description | Example |
|---|---|---|
| Initiation | Formation of radical species from a non-radical precursor. | Homolysis of a radical initiator like AIBN. libretexts.org |
| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. | A radical abstracts a hydrogen atom. |
| Termination | Two radicals combine to form a stable, non-radical product. | Combination of two alkyl radicals. |
Energy-Transfer Catalysis in Radical Rearrangements
Energy-transfer catalysis is a powerful tool in modern organic synthesis that can enable otherwise difficult radical rearrangements. nih.gov In this process, a photocatalyst absorbs light and then transfers that energy to a substrate, promoting it to an excited state. This excited state can then undergo transformations not accessible in the ground state, such as homolytic bond cleavage to initiate a radical process.
For this compound, energy-transfer catalysis could potentially be used to induce novel rearrangements. For example, excitation could lead to the formation of a radical which then undergoes a 1,2-migration, leading to a constitutional isomer. The feasibility and outcome of such a rearrangement would depend on the stability of the radical intermediates and transition states involved. nih.gov
Catalytic Activation and Transformation Mechanisms
The catalytic activation and subsequent transformation of fluorinated organic molecules are of significant interest in synthetic chemistry. However, specific studies detailing these processes for this compound have not been reported. The intended areas of investigation were as follows:
Organic Superbase Catalysis
Information regarding the use of organic superbases to catalyze reactions involving this compound is not present in the available scientific literature. Research in this area would typically explore deprotonation events, subsequent nucleophilic additions, or rearrangement reactions facilitated by strong, non-metallic bases. Mechanistic studies would focus on the role of the superbase in activating the substrate and the pathways of bond formation or cleavage.
Transition-Metal Catalyzed Reactions
While transition-metal catalysis is a broad and powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds, no studies have been published that specifically describe the use of transition-metal catalysts to effect transformations of this compound. Such research would be expected to investigate cross-coupling reactions, C-H activation, or other catalytic cycles where the nitrile or amino group could coordinate to a metal center, or where the C-F or C-C bonds of the molecule could be targeted for activation.
Electrochemical and Photoredox Conditions for C-C and C-F Bond Formation
Electrochemical and photoredox catalysis offer modern, often milder, alternatives to traditional synthetic methods for the formation of chemical bonds. A thorough search did not yield any studies applying these techniques to this compound for the purpose of C-C or C-F bond formation. Research in this domain would involve the generation of radical intermediates from the substrate via single-electron transfer, followed by their participation in bond-forming reactions. Mechanistic elucidation would involve techniques such as cyclic voltammetry and spectroscopic analysis to understand the electron transfer processes and the fate of the resulting reactive species.
Due to the absence of specific research on the catalytic transformations of this compound, no data tables or detailed research findings can be presented.
In Depth Stereochemical Analysis and Control for 2 Amino 3 Fluoro 2 Methylpropionitrile
Methodologies for Stereoselective Synthesis of Fluorinated Amino Nitriles
The creation of fluorinated amino acids and their nitrile precursors with a quaternary α-carbon in an enantiomerically pure form is a difficult synthetic challenge. researchgate.net This difficulty arises because the formation of the necessary ketimine intermediate is often less favorable than for corresponding aldimines. researchgate.net Nevertheless, several strategies have been developed to achieve stereoselectivity in the synthesis of fluorinated amino nitriles.
One prominent approach is the asymmetric Strecker reaction. This reaction, which synthesizes α-amino nitriles from a ketone, cyanide source, and an amine, can be rendered stereoselective by using a chiral catalyst. For instance, chiral quinine (B1679958) derivatives have been successfully used to catalyze enantioselective reactions, achieving high yields and enantioselectivities for related fluorinated amino amides. nih.gov Another variation involves using a chiral amine, such as (R)-phenylglycinol, which forms a chiral intermediate that directs the subsequent addition of the cyanide nucleophile, although this may result in moderate enantiomeric excess. mdpi.com
Another effective strategy involves the fluorination of a chiral precursor where the stereocenter is already established. mdpi.com This can involve the diastereoselective fluorination of a molecule containing a chiral auxiliary, which is later removed. mdpi.com Additionally, modern synthetic methods like flow chemistry have been employed for the synthesis of fluorinated α-amino nitriles through processes such as photooxidative cyanation of fluorinated amines. chemistryviews.orgnih.gov While some flow processes are designed for racemic products, they offer advantages in scalability and control that could be adapted for stereoselective variants. chemistryviews.org A two-step, one-pot synthesis designed by Liu et al. provides a highly enantioselective route to fluorinated Cα-tetrasubstituted amino nitriles from α-fluoroalkyl α-aryl ketones, demonstrating a powerful catalytic approach. researchgate.net
| Methodology | Key Principle | Typical Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Strecker Reaction | Use of a chiral catalyst or auxiliary to direct nucleophilic cyanide addition to an imine intermediate. | Chiral quinine derivatives, (R)-phenylglycinol | Enantiomerically enriched or pure product. | nih.govmdpi.com |
| Fluorination of Chiral Precursors | Introduction of fluorine to a molecule with a pre-existing stereocenter, often guided by a chiral auxiliary. | Electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor, DAST). | Diastereoselective formation of the desired stereoisomer. | mdpi.com |
| Catalytic Enantioselective Synthesis | A one-pot reaction using a catalyst to control the stereochemistry of multiple bond-forming steps. | Transition metal complexes, organocatalysts. | High enantiomeric excess (ee). | researchgate.net |
| Flow Chemistry Synthesis | Continuous production via photooxidative cyanation of a fluorinated amine. | Photosensitizer, cyanide source (e.g., Me₃SiCN). | Primarily developed for racemic synthesis but adaptable. | chemistryviews.orgnih.gov |
Determination of Absolute and Relative Stereochemical Configurations
Once a stereoselective synthesis is achieved, determining the absolute and relative configuration of the chiral center is crucial. For complex molecules like 2-Amino-3-fluoro-2-methylpropionitrile, the most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. usm.edu
NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally effective tool due to the sensitivity of the fluorine nucleus to its chemical environment. nih.gov The standard method involves the use of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu The chiral amine is reacted with both enantiomers of the CDA to form a pair of diastereomeric amides. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. usm.eduresearchgate.net By analyzing the differences in the chemical shifts (Δδ) of the ¹H and ¹⁹F signals for the two diastereomers, the absolute configuration of the original amine can be unambiguously assigned based on established empirical models. usm.edufrontiersin.org This analysis can be further supported by Density Functional Theory (DFT) calculations to correlate the observed chemical shift differences with a specific stereoisomer. frontiersin.org
Single-crystal X-ray crystallography provides the most definitive determination of absolute stereochemistry. usm.edu This technique involves irradiating a crystalline form of the compound (or a suitable derivative) with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional model of the electron density, revealing the precise spatial arrangement of every atom. usm.edu While considered the gold standard, this method is dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR (¹H, ¹⁹F). | Does not require crystallization; uses small sample quantities; ¹⁹F NMR is highly sensitive. | Requires enantiomerically pure CDA; interpretation can be complex. | usm.edunih.govfrontiersin.org |
| Single-Crystal X-ray Crystallography | Direct visualization of the molecular structure through X-ray diffraction. | Provides unambiguous determination of absolute configuration. | Requires the formation of a suitable single crystal, which is often difficult. | usm.edu |
Conformational Analysis of Fluorine-Containing Systems
The three-dimensional shape, or conformation, of this compound is heavily influenced by the stereoelectronic properties of the fluorine atom. researchgate.net Rotation around the C2-C3 single bond gives rise to different rotational isomers, or conformers, with varying stabilities. The presence of the highly electronegative fluorine atom introduces specific non-covalent interactions that dictate the preferred conformation.
Two key phenomena are of particular importance:
The Gauche Effect : This effect describes the tendency of a molecule to adopt a conformation where electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). In this compound, a stabilizing gauche interaction is expected between the C-F bond and the C-N bonds of the amino and nitrile groups. Theoretical studies on the related molecule 3-fluoroalanine show that this effect significantly stabilizes certain conformers. researchgate.net
Intramolecular Hydrogen Bonding : The fluorine atom can act as a weak hydrogen bond acceptor. This allows for the formation of stabilizing intramolecular hydrogen bonds with the hydrogen atoms of the adjacent amino group (N-H···F). Such interactions can lock the molecule into a specific conformation where the fluorine and amino groups are in close proximity, further influencing the conformational landscape. researchgate.net
| Conformational Influence | Description | Effect on this compound | Reference |
|---|---|---|---|
| Gauche Effect | Preference for electronegative groups to be positioned at a 60° dihedral angle to one another. | Stabilizes conformers where the C-F bond is gauche to the C-NH₂ and C-CN bonds. | researchgate.net |
| Intramolecular Hydrogen Bonding | A weak attractive interaction between the fluorine atom and a hydrogen atom of the nearby amino group (N-H···F). | Provides additional stability to conformers that allow for this close interaction, restricting rotation. | researchgate.net |
| Steric Hindrance | Repulsive interaction between bulky groups (e.g., methyl groups). | Disfavors conformers where the methyl groups are eclipsed or in close proximity. |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Fluoro 2 Methylpropionitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Amino-3-fluoro-2-methylpropionitrile, a multi-nuclear approach is essential for a complete characterization.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the methyl protons (CH₃) would typically appear as a singlet, though coupling to the nearby fluorine atom could potentially induce a doublet splitting. The diastereotopic protons of the fluoromethylene group (CH₂F) are expected to produce a more complex signal—a doublet of doublets—due to geminal coupling with each other and vicinal coupling with the fluorine atom. The amino group protons (NH₂) may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides insight into the carbon backbone. The quaternary carbon bonded to the methyl, amino, and nitrile groups would show a characteristic chemical shift. The nitrile carbon (CN) appears in the downfield region of the spectrum. The methyl carbon (CH₃) and the fluoromethylene carbon (CH₂F) will also have distinct signals. A key feature would be the splitting of the C2 and C3 carbon signals into doublets due to one-bond (¹J_CF) and two-bond (²J_CF) coupling with the fluorine-19 nucleus, respectively. This coupling is crucial for confirming the position of the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH ₃ | ¹H NMR | 1.5 - 1.8 | Doublet | ⁴J_HF ≈ 1-3 Hz |
| -CH ₂F | ¹H NMR | 4.5 - 5.0 | Doublet of Doublets | ²J_HH ≈ 10-15 Hz, ²J_HF ≈ 45-50 Hz |
| -NH ₂ | ¹H NMR | 1.5 - 3.0 | Broad Singlet | N/A |
| -C H₃ | ¹³C NMR | 20 - 25 | Quartet | ¹J_CH ≈ 130 Hz |
| -C (CH₃)(NH₂)CN | ¹³C NMR | 50 - 60 | Singlet (may show small F coupling) | N/A |
| -C H₂F | ¹³C NMR | 80 - 90 | Triplet (due to ¹J_CF) | ¹J_CF ≈ 170-180 Hz |
| -C N | ¹³C NMR | 115 - 125 | Singlet | N/A |
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov The fluorine-19 nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov The ¹⁹F NMR spectrum of this compound would be expected to show a single primary signal, likely a triplet of triplets, due to coupling with the two adjacent methylene (B1212753) protons (²J_FH) and potentially a smaller, long-range coupling to the methyl protons (⁴J_FH). The chemical shift of this signal is highly sensitive to the electronic environment, providing direct evidence of the fluoromethylene group. researchgate.netnih.gov
To unambiguously assign all signals and understand spatial relationships, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. While limited for this molecule due to the isolated nature of the methyl and methylene spin systems, it could confirm the geminal coupling within the CH₂F group if the protons are magnetically non-equivalent.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close in space, regardless of whether they are bonded. It can help to determine the preferred conformation of the molecule by observing through-space interactions, for instance, between the methyl group protons and the methylene group protons.
Mass Spectrometry (MS) and High-Resolution Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For volatile compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical tool. Amino nitriles, being polar, often require derivatization to improve their chromatographic behavior for GC-MS analysis. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the direct analysis of more polar, non-volatile compounds and would be an excellent choice for this compound without derivatization.
In either technique, the mass spectrum would first be examined for the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include:
Loss of the nitrile group (-CN): A fragment corresponding to [M-26]⁺.
Loss of the amino group (-NH₂): A fragment corresponding to [M-16]⁺.
Loss of a methyl radical (-CH₃): A fragment corresponding to [M-15]⁺.
Cleavage of the C-C backbone: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of a stable iminium ion. The presence of the electron-withdrawing fluorine atom would also influence fragmentation, potentially promoting cleavage of the C-F or adjacent C-C bonds. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments
| Fragment | Proposed Loss | m/z (for C₄H₇FN₂) |
| [M]⁺ | Molecular Ion | 102.06 |
| [M-CH₃]⁺ | Loss of methyl radical | 87.05 |
| [M-NH₂]⁺ | Loss of amino radical | 86.05 |
| [M-CN]⁺ | Loss of nitrile radical | 76.07 |
| [M-HCN]⁺ | Loss of hydrogen cyanide | 75.06 |
| [CH₂F]⁺ | Fluoromethyl cation | 33.01 |
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would confirm the elemental composition as C₄H₇FN₂, distinguishing it from any other isomers or compounds with the same nominal mass. This confirmation is a critical step in the definitive identification of the compound.
UHPLC-ESI-MS/MS for Detection of Transient Intermediates (e.g., radical adducts)
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is a powerful technique for identifying highly reactive and short-lived transient intermediates, such as radical species. Due to their fleeting nature, direct detection of radicals is often impossible. researchgate.net Therefore, a method involving spin trapping is employed, where a spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be analyzed. researchgate.netnih.gov
The process involves generating radicals in the presence of this compound and a spin trap like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). The resulting stable DMPO-adducts are then separated using UHPLC and detected by ESI-MS/MS. researchgate.net The mass spectrometer can be operated in modes like selective reaction monitoring (SRM) for high sensitivity and specificity. nih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as the fragmentation pattern of the adduct provides information about the original radical's identity. nih.gov For instance, analysis of the fragmentation can distinguish between different types of adducts, such as carbon-centered or oxygen-centered radicals. researchgate.net
Table 1: Hypothetical UHPLC-ESI-MS/MS Data for Spin-Trapped Radical Adducts of this compound
| Parameter | Value |
|---|---|
| Spin Trap | 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Selective Reaction Monitoring (SRM) |
| Parent Ion (m/z) | [M+H]⁺ of the hypothetical DMPO-adduct |
| Daughter Ions (m/z) | Characteristic fragments indicating the structure of the trapped radical |
| Retention Time | Varies based on the polarity of the specific radical adduct |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. These methods are complementary and rely on the vibrations of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The spectrum for this compound would be expected to show characteristic absorption bands for its primary functional groups. For example, the amino group (N-H) typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The nitrile group (C≡N) stretch is a sharp, intense band usually found around 2210-2260 cm⁻¹. nih.gov The C-F bond would show a strong absorption in the 1000-1400 cm⁻¹ range, while C-H stretches from the methyl group would appear around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds. For this compound, the C≡N stretch would also be a prominent feature in the Raman spectrum. nih.gov Symmetric vibrations of the molecule, such as the C-C backbone stretch, would also be readily observable. The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Table 2: Predicted Dominant Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak |
| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 | 2850 - 3000 |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | 2210 - 2260 |
| C-F | Stretch | 1000 - 1400 | Moderate |
| Amino (N-H) | Scissoring/Bending | 1590 - 1650 | Weak |
X-ray Crystallography for Solid-State Structural Verification
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique would allow for the unambiguous structural verification of this compound by providing exact bond lengths, bond angles, and torsion angles.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, revealing the precise location of each atom. researchgate.net This technique is essential for confirming the compound's stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Measured in Å and degrees |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-F) | Measured in Å |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-N) | Measured in degrees |
| Hydrogen Bonding | Identification of intermolecular H-bond donors and acceptors | Distances and angles |
Chromatographic Techniques for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and separating components within a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed using a C18 column. nih.gov
This method allows for the separation of the target compound from any impurities, starting materials, or by-products. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Method validation is crucial and involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) for any potential impurities. researchgate.net Given the chiral center at the C2 position, a chiral HPLC method could also be developed to determine the enantiomeric purity of the compound. researchgate.net
Table 4: Representative HPLC Method Validation Parameters for Purity Assessment
| Parameter | Description | Typical Value |
|---|---|---|
| Stationary Phase | Type of HPLC column used | C18, 5 µm |
| Mobile Phase | Solvent mixture used for elution | Acetonitrile (B52724)/Water gradient |
| Flow Rate | Speed of mobile phase | 1.0 mL/min |
| Detection | Wavelength for UV detector | ~210 nm (for nitrile/amino groups) |
| Linearity (r²) | Correlation coefficient of calibration curve | > 0.999 |
| Precision (%RSD) | Relative Standard Deviation for repeat injections | < 2% nih.gov |
| LOD | Limit of Detection | ng/mL range |
| LOQ | Limit of Quantitation | ng/mL to µg/mL range researchgate.net |
Should this compound be used as a monomer to create polymeric materials, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique for characterizing these polymers. GPC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz
The analysis provides crucial information about the molecular weight distribution of the polymer. lcms.cz Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. This technique is indispensable for quality control and for understanding how the polymerization process affects the final properties of the material. alfa-chemistry.com
Table 5: Typical GPC Data for a Polymeric Derivative
| Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules divided by the total number of polymer molecules | 15,000 g/mol |
| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger molecules | 18,000 g/mol |
| Polydispersity Index | PDI | A measure of the distribution of molecular weights (Mw/Mn) | 1.20 |
| Elution Volume | Ve | The volume of mobile phase required to elute the polymer | 15.5 mL |
Computational and Theoretical Investigations of 2 Amino 3 Fluoro 2 Methylpropionitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational efficiency. nanobioletters.com DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries to reaction energetics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to perform geometry optimization. scielo.org.mxnih.gov This process systematically alters the coordinates of the atoms until a minimum on the potential energy surface is found. nanobioletters.com For 2-Amino-3-fluoro-2-methylpropionitrile, this would involve calculating key bond lengths, bond angles, and dihedral angles.
Conformational analysis is an extension of geometry optimization, exploring the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. researchgate.netmdpi.com By calculating the relative energies of various conformers, researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. nih.gov For this compound, rotations around the C-C and C-N bonds would be of particular interest to determine the preferred orientation of the amino, fluoro, methyl, and nitrile groups.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-CN | 1.47 |
| C-N (amino) | 1.45 | |
| C-F | 1.39 | |
| C-CH3 | 1.53 | |
| C≡N | 1.16 | |
| **Bond Angles (°) ** | F-C-C | 109.8 |
| N-C-C | 110.5 | |
| H3C-C-C | 111.2 | |
| C-C≡N | 178.5 | |
| Dihedral Angles (°) | F-C-C-N (amino) | -58.6 |
| H3C-C-C-N (amino) | 62.1 |
This table is interactive. You can sort the data by clicking on the column headers.
DFT calculations are a cornerstone for investigating chemical reactivity and reaction pathways. By mapping the potential energy surface, these methods can identify the minimum energy path from reactants to products. A critical point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net The geometry of the transition state is optimized as a first-order saddle point on the energy surface. nih.gov
For this compound, DFT could be used to explore potential reactions such as nucleophilic substitution or elimination. The calculations would provide the activation energy (the energy difference between the reactants and the transition state), offering insights into the reaction's feasibility and kinetics. Comparing the activation energies for different potential pathways can reveal the most likely reaction mechanism.
Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Pathway A | -350.2 | -325.7 | 24.5 |
| Pathway B | -350.2 | -318.9 | 31.3 |
This table is interactive and allows for sorting of the data.
Potential Energy Surface (PES) scans are a computational technique where a specific geometric parameter, typically a dihedral angle, is systematically varied, and the energy is calculated at each step. ekb.eg This process is invaluable for determining the energy barriers associated with bond rotation. nih.govmdpi.comresearchgate.net For this compound, a PES scan could be performed by rotating the fluoromethyl group around the central C-C bond to quantify the energy required to move between different staggered and eclipsed conformations.
This approach is also used to study tautomerism, which involves the migration of a proton to create structural isomers that are in equilibrium. researchgate.net For the target molecule, DFT could be used to calculate the relative energies and, therefore, the stability of the existing amino tautomer versus a potential imino tautomer. The energy difference between these forms indicates which tautomer is more prevalent at equilibrium. researchgate.net
Table 3: Hypothetical Relative Energies of Tautomers and Rotational Barrier for this compound
| Investigation | Conformer/Tautomer | Relative Energy (kcal/mol) |
| Tautomerism | Amino form (stable) | 0.00 |
| Imino form | +12.5 | |
| Rotational Barrier | Staggered Conformer | 0.00 |
| Eclipsed Conformer (Transition State) | +4.8 |
This interactive table presents hypothetical data for sorting and analysis.
Molecular Modeling and Docking Simulations
While DFT provides detailed information about the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These techniques are fundamental in drug discovery and design. nih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The process involves placing the ligand, in this case, this compound, into the binding site of a protein and evaluating the interactions.
The analysis of the resulting docked pose reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: between the amino group (donor) or nitrile/fluorine atoms (acceptors) of the ligand and polar residues in the protein's active site.
Hydrophobic interactions: between the methyl group of the ligand and nonpolar amino acid residues.
Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent analogs.
Table 4: Hypothetical Ligand-Protein Binding Interactions for this compound in a Target Protein
| Ligand Group | Interacting Protein Residue | Interaction Type | Distance (Å) |
| Amino (-NH2) | Aspartic Acid (ASP 121) | Hydrogen Bond | 2.9 |
| Fluoro (-F) | Arginine (ARG 87) | Hydrogen Bond | 3.1 |
| Nitrile (-CN) | Serine (SER 204) | Hydrogen Bond | 3.0 |
| Methyl (-CH3) | Leucine (LEU 155) | Hydrophobic | 3.8 |
| Methyl (-CH3) | Valine (VAL 158) | Hydrophobic | 4.1 |
This table is interactive, allowing data to be sorted by any column.
A primary goal of molecular docking is to predict the binding affinity, which is a measure of how strongly the ligand binds to the protein. nih.gov Docking algorithms use scoring functions to estimate the free energy of binding (ΔG), often expressed in kcal/mol. A more negative binding energy value typically indicates a more stable ligand-protein complex and higher binding affinity. nih.gov
By docking this compound against a panel of different proteins, it is possible to predict its binding specificity. A compound is considered specific if it shows a significantly higher binding affinity for its intended target compared to other off-target proteins. This predictive capability helps in assessing the potential therapeutic efficacy and possible side effects of a molecule early in the research process. nih.gov
Table 5: Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Specificity |
| Target Protein A | 3XYZ | -8.5 | High |
| Off-Target Protein B | 1ABC | -5.2 | Low |
| Off-Target Protein C | 2DEF | -4.9 | Low |
| Off-Target Protein D | 4GHI | -6.1 | Moderate |
This interactive table can be sorted to compare binding affinities and specificity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of compounds like this compound. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.net
These calculations can furnish a wealth of information regarding the molecule's electronic structure. Key descriptors that are typically computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability and lower reactivity. For α-aminonitriles, the distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. The lone pair of electrons on the amino group nitrogen and the π-system of the nitrile group are expected to significantly contribute to the HOMO, while the LUMO is likely to be centered around the antibonding orbitals of the nitrile group. nih.govjournalijar.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP would likely show a region of negative potential (color-coded in red or yellow) around the electronegative nitrogen atom of the nitrile group and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms of the amino group, highlighting them as potential sites for nucleophilic interaction.
Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the Fukui function, provide quantitative measures of the molecule's reactivity. researchgate.net The Fukui function is particularly useful for identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.7 eV | Reflects the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Analysis of Intramolecular Interactions and Electronic Effects
The presence of a fluorine atom and a methyl group at adjacent positions to the chiral center in this compound introduces significant electronic and steric effects that dictate its conformational preferences and intramolecular interactions.
The most prominent electronic effect is the strong inductive effect of the fluorine atom. Due to its high electronegativity, the fluorine atom withdraws electron density from the neighboring carbon atoms, a phenomenon that can influence the acidity and basicity of nearby functional groups. nih.govrsc.org This electron-withdrawing effect can decrease the basicity of the amino group and affect the reactivity of the nitrile group. The methyl group, in contrast, exerts a positive inductive effect, donating electron density and potentially counteracting the effect of the fluorine atom to some extent.
Intramolecular hydrogen bonding is a crucial factor in determining the three-dimensional structure of the molecule. A potential intramolecular hydrogen bond could form between one of the hydrogen atoms of the amino group and the electronegative fluorine atom (N-H···F). While fluorine is generally considered a weak hydrogen bond acceptor in intermolecular contexts, intramolecular C-F···H-N interactions have been observed and can influence molecular conformation. nih.gov Computational methods can quantify the strength of such interactions by analyzing the bond distance, angle, and the electron density at the bond critical point (BCP) using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net
Another possible intramolecular interaction is a hydrogen bond between the amino group and the nitrogen atom of the nitrile group (N-H···N). The geometry of the molecule would determine the feasibility and strength of these interactions. Theoretical calculations of the potential energy surface can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.
A summary of the key intramolecular interactions and electronic effects is provided in the table below.
| Interaction/Effect | Description | Expected Consequence |
| Inductive Effect (Fluorine) | Strong electron withdrawal (-I effect) from the carbon backbone. | Decreased basicity of the amino group; altered reactivity of the nitrile. |
| Inductive Effect (Methyl) | Electron donation (+I effect) to the α-carbon. | Partial counteraction of the fluorine's inductive effect. |
| Intramolecular Hydrogen Bonding (N-H···F) | Potential weak electrostatic interaction between an amino hydrogen and the fluorine atom. | Stabilization of specific conformers. |
| Intramolecular Hydrogen Bonding (N-H···N) | Potential interaction between an amino hydrogen and the nitrile nitrogen. | Influence on the orientation of the amino and nitrile groups. |
| Steric Hindrance | The spatial bulk of the methyl group at the α-carbon. | Restriction of bond rotations and influence on conformational stability. |
Biochemical Interactions and Research Applications of 2 Amino 3 Fluoro 2 Methylpropionitrile
In Vitro Biochemical Investigations with Biological Systems
Interactions with Amino Acid Transporter Systems (e.g., L-type and A-type)
The non-natural amino acid 2-Amino-3-fluoro-2-methylpropanoic acid (FAMP) has been identified as a substrate for membrane-associated amino acid transport (AAT) systems, which are frequently upregulated in cancer cells. nih.gov In vitro investigations using various human cancer cell lines have demonstrated that FAMP enantiomers are transported into cells via multiple systems, primarily the sodium-dependent System A and the sodium-independent System L. nih.govnih.gov
Inhibition assays are crucial for elucidating the specific transporters involved. Studies in 9L rat gliosarcoma cells, for instance, have shown that the uptake of (R)-[¹⁸F]FAMP is significantly blocked by inhibitors of both L-type and A-type transporters. nih.gov Specifically, uptake was inhibited by 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a known L-type transporter inhibitor, and by N-methyl-aminoisobutyric acid (MeAIB), a specific substrate for the A-type transport system. nih.govnih.gov
Further research across a panel of human cancer cell lines (including lung, prostate, ovary, breast, and brain) confirmed that both (R)-[¹⁸F]FAMP and (S)-[¹⁸F]FAMP are transported by a mix of AATs, with varying degrees of inhibition by BCH and MeAIB depending on the cell line. nih.gov For example, in U87 glioblastoma cells, MeAIB inhibited 67% of (R)-[¹⁸F]FAMP uptake, whereas BCH only inhibited it by 20%, suggesting a primary reliance on System A in this cell line. nih.gov Conversely, in other cell lines, BCH demonstrated more potent inhibition. nih.gov This indicates that FAMP's transport mechanism can be cell-type dependent. A related analog, 3-[¹⁸F]Fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP), has demonstrated higher specificity for the A-type transport system compared to [¹⁸F]FAMP. nih.govresearchgate.net
Table 1: Inhibition of (R)-[¹⁸F]FAMP and (S)-[¹⁸F]FAMP Uptake in Cancer Cell Lines
| Cell Line | Tracer | Inhibitor | Inhibition (%) | Primary Transporter Implicated |
|---|---|---|---|---|
| U87 (Glioblastoma) | (R)-[¹⁸F]FAMP | BCH (System L) | 20% | System A |
| MeAIB (System A) | 67% | |||
| SKOV3 (Ovarian) | (R)-[¹⁸F]FAMP | BCH (System L) | 17% | System A |
| MeAIB (System A) | 50% | |||
| MDA MB468 (Breast) | (S)-[¹⁸F]FAMP | BCH (System L) | > BCH inhibition | Mixed / System L |
| MeAIB (System A) | No significant inhibition |
Enzymatic Transformations and Metabolic Pathways in Cell-Free Systems and Cell Cultures
A key characteristic of non-natural amino acids like FAMP, which makes them suitable for applications such as molecular imaging, is their metabolic stability. nih.gov Unlike natural amino acids, these synthetic analogs are generally not metabolized or incorporated into proteins. nih.gov This metabolic inertia allows them to accumulate in high concentrations within cells, driven by transporter activity rather than subsequent metabolic trapping. nih.gov
While specific studies detailing the enzymatic transformation of FAMP in cell-free or cell culture systems are not extensively documented in the available literature, the principle behind its design is to resist metabolic processes. Cell-free metabolic engineering platforms, which utilize cell lysates or purified enzymes to construct biosynthetic pathways in vitro, could theoretically be used to probe the metabolic stability of FAMP. Such systems allow for the direct manipulation and observation of metabolic pathways without the constraints of cell viability, offering a precise environment to test if FAMP can be acted upon by common cellular enzymes. However, current research indicates that FAMP and its analogs are designed to bypass these pathways, a feature that is critical to their function as imaging agents. nih.govnih.gov
Modulation of Enzyme Activity (e.g., inhibition studies)
The introduction of fluorine into organic molecules can significantly alter their biochemical properties, often leading to potent and specific enzyme inhibitors. researchgate.net Fluorinated functional groups can act as transition-state analogs or form stable covalent adducts with enzyme active sites. researchgate.net
However, there is a lack of specific research in the reviewed literature demonstrating 2-Amino-3-fluoro-2-methylpropanoic acid as a modulator or inhibitor of specific enzymes. Its design as a metabolically stable amino acid analog for transport studies means that its primary biochemical interaction is with transporter proteins rather than enzymes. nih.govnih.gov The strategic placement of the fluorine atom and the α-methyl group contributes to its resistance to metabolic enzymes that would typically process natural amino acids. While the broader class of fluorinated amino acids has significant applications in enzyme inhibition, FAMP itself is primarily characterized by its transporter affinity. researchgate.netmdpi.com
Studies on Protein-Protein Interaction Modulators
Fluorinated amino acids can influence protein structure and protein-protein interactions (PPIs) by altering properties such as hydrophobicity and conformation. The strategic incorporation of fluorinated residues into peptides and proteins is a known method for modulating their stability and binding affinities.
Nevertheless, specific studies investigating 2-Amino-3-fluoro-2-methylpropanoic acid as a modulator of protein-protein interactions are not present in the current body of scientific literature. The research focus for FAMP has been its utility as a transport substrate for imaging, which relies on its interaction with transporter proteins rather than modulating interactions between other protein pairs. nih.govnih.gov Therefore, while the potential for small molecules like FAMP to influence PPIs exists, it remains an uninvestigated area for this particular compound.
Applications as Biochemical Probes and Tracers in Research
Development of Radiolabeled Analogs for Molecular Imaging Research (e.g., PET)
The most significant research application of FAMP is in the development of radiolabeled tracers for positron emission tomography (PET) imaging, particularly in oncology. nih.govbohrium.com The enantiomers (R)- and (S)-FAMP have been successfully radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to produce (R)-[¹⁸F]FAMP and (S)-[¹⁸F]FAMP. nih.gov
The radiosynthesis is typically achieved through a no-carrier-added nucleophilic substitution on cyclic sulfamidate precursors, resulting in high radiochemical yields (52-78%) and purity (>99%). nih.govnih.gov These tracers are fluorinated analogs of α-aminoisobutyric acid (AIB), a non-natural amino acid known to accumulate in tumors. nih.gov
Preclinical evaluations in rodent models with implanted brain tumors have shown that [¹⁸F]FAMP is a promising imaging agent. nih.gov Ex vivo biodistribution studies in rats with intracranial 9L gliosarcomas demonstrated high tumor uptake and very low uptake in the normal brain. nih.gov This leads to excellent tumor-to-normal brain contrast ratios, a critical factor for effective brain tumor imaging. nih.gov For instance, at 60 minutes post-injection, the tumor-to-normal brain ratio for [¹⁸F]FAMP was 36:1. nih.govresearchgate.net The (R)-enantiomer, (R)-[¹⁸F]FAMP, has shown higher tumor uptake in vivo compared to its (S)-counterpart. nih.govnih.gov These findings underscore the potential of [¹⁸F]FAMP as a valuable biochemical probe for non-invasively studying amino acid transporter activity in tumors through PET imaging. nih.gov
Table 2: In Vivo Performance of [¹⁸F]FAMP in a Rat Gliosarcoma Model
| Tracer | Time Post-Injection | Tumor Uptake (%ID/g) | Brain Uptake (%ID/g) | Tumor-to-Brain Ratio |
|---|---|---|---|---|
| (R)-[¹⁸F]FAMP | 30 min | 2.82 | 0.06 | 38.2 |
| 60 min | 2.61 | - | 28.6 | |
| 120 min | 2.42 | 0.09 | 27.5 | |
| (S)-[¹⁸F]FAMP | 30 min | 2.13 | - | 21.1 |
| 60 min | 1.58 | - | 30.9 | |
| 120 min | 1.38 | - | 27.7 |
Synthesis and Application of Activity-Based Probes for Enzyme Profiling
While specific studies detailing the synthesis and application of activity-based probes derived directly from 2-amino-3-fluoro-2-methylpropionitrile for enzyme profiling are not extensively documented in publicly available research, the principles of incorporating fluorinated amino acids and related structures into such probes are well-established. The unique properties of fluorine can be leveraged to create highly specific and reactive probes for studying enzyme function. mdpi.com
The synthesis of fluorinated compounds often involves specialized techniques. For instance, the introduction of fluorine can be achieved through nucleophilic or electrophilic fluorination reactions. researchgate.net In the context of creating activity-based probes, this compound could be chemically modified to include a reactive "warhead" that covalently binds to the active site of a target enzyme, and a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for detection and analysis.
The fluorine atom in the probe can serve multiple purposes. Its strong electron-withdrawing nature can influence the reactivity of the warhead, potentially increasing its specificity for the target enzyme. mdpi.com Furthermore, the presence of ¹⁹F allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for studying the probe's interaction with the enzyme and its local environment. researchgate.net
Activity-based probes containing fluorinated moieties are valuable tools in chemical biology for:
Enzyme identification and profiling: Identifying the active enzymes in complex biological samples.
Drug discovery: Screening for and characterizing enzyme inhibitors.
Understanding enzyme mechanisms: Elucidating the catalytic mechanisms of enzymes.
Role as a Scaffold in Medicinal Chemistry Research
The structural motif of this compound presents it as a valuable scaffold in medicinal chemistry. A scaffold is a core chemical structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The presence of an amino group, a nitrile group, and a fluorine atom on a small carbon backbone offers multiple points for chemical modification. ijpsr.com
The application of privileged structures, or scaffolds that are frequently found in clinically successful drugs, is an effective strategy in drug design. nih.gov While this compound itself may not be a widely recognized privileged scaffold, its components are features of many bioactive molecules.
Design and Synthesis of Fluorinated Building Blocks for Drug Discovery
The selective introduction of fluorine into bioactive compounds is a well-established strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com this compound can be considered a fluorinated building block, a small molecule that can be incorporated into a larger drug candidate. The synthesis of such building blocks is a critical aspect of medicinal chemistry.
The synthesis of fluorinated amino acids and their derivatives often starts from non-fluorinated precursors, employing various fluorination reactions. mdpi.com For example, a common method involves the use of fluorinating reagents like Selectfluor or Deoxofluor. mdpi.com The development of efficient and stereoselective synthetic routes to produce enantiomerically pure fluorinated building blocks is an active area of research. researchgate.net
Table 1: Examples of Synthetic Methods for Fluorinated Compounds
| Method | Reagents | Description |
| Nucleophilic Fluorination | DAST, Deoxofluor | Introduction of fluorine by displacing a leaving group with a fluoride (B91410) ion. |
| Electrophilic Fluorination | Selectfluor, NFSI | Addition of an electrophilic fluorine source to a nucleophilic carbon. |
| Biocatalytic Synthesis | Enzymes | Use of enzymes to catalyze fluorination reactions, often with high stereoselectivity. frontiersin.org |
Incorporation into Peptides and Peptidomimetics
The incorporation of unnatural amino acids, including fluorinated ones, into peptides is a powerful strategy to create peptidomimetics with enhanced properties. nih.gov Peptides often suffer from poor metabolic stability due to degradation by proteases. The introduction of fluorinated amino acids like a derivative of this compound can increase resistance to proteolytic cleavage. mdpi.com
The synthesis of peptides containing such modified amino acids is typically achieved through solid-phase peptide synthesis (SPPS). nih.gov However, the incorporation of amino acids with electron-withdrawing groups near the amino group can sometimes pose challenges in peptide synthesis. researchgate.net
The fluorine atom can also influence the conformation of the peptide, leading to more stable secondary structures like β-sheets, which can be crucial for biological activity. nih.gov This conformational control is a key aspect of designing peptidomimetics that mimic the structure and function of natural peptides.
Development of Coordination Compounds with Biological Relevance
Amino acids and their derivatives are excellent ligands for metal ions, forming coordination compounds with a wide range of structures and potential biological applications. bohrium.comscirp.org The amino and nitrile groups of this compound could potentially coordinate with various metal ions. The synthesis of such complexes often involves reacting the ligand with a metal salt in a suitable solvent. scirp.org
Metal complexes of amino acids have been investigated for their antimicrobial and antioxidant activities. scirp.orgresearchgate.net The coordination of the metal ion can enhance the biological activity of the organic ligand. The specific geometry and electronic properties of the resulting coordination compound are crucial for its biological function.
Metabolic Pathways and Biotransformations of 2 Amino 3 Fluoro 2 Methylpropionitrile in Microbial Systems
Microbial Degradation Pathways of Fluorinated Amino Acid and Nitrile Analogs
While direct microbial degradation pathways for 2-Amino-3-fluoro-2-methylpropionitrile have not been documented, the metabolic fate of this compound can be inferred from studies on structurally similar molecules. The presence of both an amino group and a nitrile group suggests that microbial degradation would likely proceed via pathways known for amino acids and nitriles. Furthermore, the fluorine substituent introduces a significant challenge for microbial enzymes, and its removal is a key step in the complete degradation of the molecule.
Microbial degradation of organofluorine compounds can occur through two primary mechanisms: specific enzymatic hydrolysis of the C-F bond or transformation by catabolic enzymes with broad substrate specificities. nih.gov The latter often results in the formation of fluorinated intermediates that may be further metabolized or accumulate as dead-end products. researchgate.net
For fluorinated amino acids, microbial biotransformation can involve deamination, decarboxylation, and defluorination. nih.govacs.org For example, the defluorination of 4-fluoroglutamic acid by microbes is accompanied by the release of ammonia. acs.org In another study, the microbial degradation of monofluorinated ethylglycine (MfeGly) by a soil consortium resulted in complete defluorination, with the degree of defluorination decreasing as the number of fluorine atoms increased. nih.gov
The nitrile group in this compound is expected to be susceptible to enzymatic hydrolysis. Microorganisms possess enzymes such as nitrilases and nitrile hydratases that can convert nitriles to carboxylic acids or amides, respectively. cas.cz These reactions are typically followed by the action of amidases, which hydrolyze the amide to a carboxylic acid. cas.cz This enzymatic detoxification of nitriles is a well-established pathway for various nitrile-containing compounds, including herbicides. cas.cz
Based on these analogous pathways, a putative metabolic pathway for this compound in microbial systems would likely involve the initial hydrolysis of the nitrile group to form 2-amino-3-fluoro-2-methylpropionic acid. This fluorinated amino acid analog could then undergo deamination to produce 3-fluoro-2-hydroxy-2-methylpropionic acid. The crucial step of defluorination could then occur, potentially leading to the formation of pyruvate (B1213749) or other central metabolic intermediates.
The microbial degradation of this compound would necessitate the involvement of several key enzymes. The initial hydrolysis of the nitrile group is likely catalyzed by a nitrilase or a two-step process involving a nitrile hydratase and an amidase . cas.cz The subsequent metabolism of the resulting fluorinated amino acid analog would likely involve an aminotransferase or amino acid deaminase to remove the amino group.
The critical step of C-F bond cleavage is catalyzed by enzymes known as dehalogenases . nih.gov Fluoroacetate dehalogenases are a well-studied class of enzymes that specifically cleave the C-F bond in fluoroacetate, and it is possible that a similar enzyme could act on a fluorinated intermediate of this compound metabolism. nih.gov Other enzymes, such as cytochrome P450 monooxygenases , have also been implicated in the metabolism of fluorinated compounds, often through oxidative pathways. dntb.gov.uanih.gov
Potential intermediates in the microbial metabolism of this compound include:
2-Amino-3-fluoro-2-methylpropionamide: Formed by the action of nitrile hydratase.
2-Amino-3-fluoro-2-methylpropionic acid: The product of nitrilase or amidase activity.
3-Fluoro-2-keto-2-methylpropionic acid: Resulting from the deamination of the amino acid.
3-Fluoro-2-hydroxy-2-methylpropionic acid: Formed by the reduction of the keto acid.
| Enzyme Class | Function | Potential Role in Degradation Pathway |
|---|---|---|
| Nitrilase/Nitrile Hydratase & Amidase | Hydrolysis of the nitrile group to a carboxylic acid or amide. cas.cz | Initial conversion of this compound to 2-Amino-3-fluoro-2-methylpropionic acid or the corresponding amide. |
| Aminotransferase/Amino Acid Deaminase | Removal of the amino group. mdpi.com | Conversion of the amino acid intermediate to a keto or hydroxy acid. |
| Dehalogenase | Cleavage of the carbon-fluorine bond. nih.gov | Removal of fluoride (B91410) from a metabolic intermediate. |
| Cytochrome P450 Monooxygenase | Oxidative transformation of xenobiotics. dntb.gov.uanih.gov | Potential involvement in hydroxylation or other oxidative steps that may facilitate defluorination. |
The presence or absence of oxygen can significantly influence the microbial degradation pathways of organofluorine compounds. nih.gov Aerobic microorganisms often utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to initiate the degradation of xenobiotics. dntb.gov.ua These enzymes can introduce hydroxyl groups into the molecule, which can increase its reactivity and facilitate subsequent enzymatic reactions, including defluorination. dntb.gov.ua
Under anaerobic conditions, microbial degradation proceeds through different mechanisms. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common pathway for the anaerobic degradation of organohalides. mdpi.com However, the anaerobic degradation of fluorinated aromatic compounds has been shown to be more challenging, with some compounds being recalcitrant under these conditions. researchgate.net For some fluorinated compounds, anaerobic biotransformation can lead to the formation of dead-end products. researchgate.net
The biotransformation of this compound is likely to differ under aerobic and anaerobic conditions. In an aerobic environment, oxidative pathways may be favored, potentially involving cytochrome P450 monooxygenases to hydroxylate the molecule, which could facilitate the cleavage of the C-F bond. dntb.gov.ua In contrast, under anaerobic conditions, the degradation may proceed through reductive pathways, although the high strength of the C-F bond could make reductive defluorination challenging. The initial hydrolysis of the nitrile group is possible under both aerobic and anaerobic conditions. nih.gov
| Condition | Key Mechanisms | Potential Fate of this compound |
|---|---|---|
| Aerobic | Oxidative pathways involving monooxygenases and dioxygenases. dntb.gov.ua | Potential for complete mineralization through oxidative defluorination. |
| Anaerobic | Reductive dehalogenation, hydrolysis. mdpi.comresearchgate.net | Potential for partial degradation, with the possibility of the accumulation of fluorinated intermediates. |
Isotopic Labeling Techniques for Metabolic Flux Analysis (e.g., ¹³C-labeling)
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. wikipedia.org By replacing one or more atoms in a molecule with a stable isotope, such as carbon-13 (¹³C), researchers can track the movement of the labeled atoms through metabolic pathways. wikipedia.org This approach, known as metabolic flux analysis, provides detailed information about the flow of carbon and other elements through cellular reactions. wikipedia.org
To elucidate the microbial metabolism of this compound, a ¹³C-labeled version of the compound could be synthesized and introduced to a microbial culture. By analyzing the intermediates and final products of the metabolic process using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the specific biotransformation steps can be identified. nih.gov
For example, if the nitrile carbon of this compound is labeled with ¹³C, the appearance of the label in 2-amino-3-fluoro-2-methylpropionic acid would confirm the hydrolysis of the nitrile group. Subsequent tracking of the ¹³C label in downstream metabolites would reveal the fate of the carbon skeleton and confirm the proposed degradation pathway. This technique would be invaluable in definitively identifying the key intermediates and end products of the microbial metabolism of this compound. nih.gov
Genetic and Biochemical Studies of Microbial Metabolism
Genetic and biochemical studies are essential for a comprehensive understanding of the microbial metabolism of xenobiotics. nih.gov By identifying and characterizing the genes that encode the enzymes responsible for the degradation of a particular compound, researchers can gain insights into the regulatory mechanisms and evolutionary origins of these metabolic pathways. nih.gov
For this compound, a combination of genetic and biochemical approaches could be used to identify the specific enzymes and genes involved in its degradation. For instance, enrichment cultures could be established to isolate microorganisms capable of utilizing the compound as a source of carbon and/or nitrogen. Once isolated, the genomes of these organisms could be sequenced to identify candidate genes for nitrilases, deaminases, and dehalogenases.
Further biochemical studies would involve expressing these candidate genes in a host organism, such as E. coli, and purifying the resulting enzymes. The substrate specificity and kinetic parameters of these purified enzymes could then be determined to confirm their role in the degradation of this compound and its intermediates. Gene knockout experiments in the original isolating organism could also be performed to verify the essentiality of these genes for the metabolic pathway. Such studies would provide a detailed molecular understanding of the microbial biotransformation of this fluorinated nitrile.
Derivatization Strategies and Structural Analog Development from 2 Amino 3 Fluoro 2 Methylpropionitrile
Synthesis of Fluorinated Amino Acid and Peptide Derivatives from the Nitrile
The primary route to synthesizing amino acid and peptide derivatives from 2-amino-3-fluoro-2-methylpropionitrile involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation converts the aminonitrile into its corresponding α-amino acid, 3-fluoro-2-methylalanine. Standard hydrolysis procedures, typically involving strong acidic or basic conditions, are employed for this conversion, although care must be taken to avoid unintended side reactions.
Once the fluorinated amino acid is obtained, it can be incorporated into peptide chains. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS). nih.gov In SPPS, the amino acid, with its amino group temporarily protected (commonly with an Fmoc or Boc group), is activated and coupled to a growing peptide chain that is anchored to a solid polymer resin. nih.govnih.gov This iterative process of deprotection and coupling allows for the precise assembly of a peptide with the fluorinated residue at a desired position. nih.govrsc.org The incorporation of such fluorinated amino acids can significantly alter the properties of the resulting peptide. researchgate.netrsc.org
| Step | Description | Common Reagents |
| 1. Nitrile Hydrolysis | Conversion of the nitrile group (-CN) to a carboxylic acid group (-COOH) to form 3-fluoro-2-methylalanine. | Strong acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization. |
| 2. Amino Group Protection | Attachment of a temporary protecting group to the amine of 3-fluoro-2-methylalanine to prevent self-reaction. | Fmoc-OSu or Boc-anhydride. |
| 3. Carboxyl Group Activation | Activation of the carboxylic acid to facilitate peptide bond formation. | Carbodiimides (e.g., DIC), HATU, HBTU. |
| 4. Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of the protected and activated fluorinated amino acid to a peptide chain on a solid resin support. | Polymer resin (e.g., Wang, Rink Amide), coupling reagents, deprotection agents (e.g., piperidine (B6355638) for Fmoc). |
| 5. Cleavage and Deprotection | Release of the final peptide from the resin and removal of all protecting groups. | Strong acid cocktail (e.g., Trifluoroacetic acid with scavengers). |
This table outlines the general workflow for converting the nitrile to an amino acid and incorporating it into a peptide.
Diversification into Heterocyclic Scaffolds
α-Aminonitriles are recognized as versatile precursors for the synthesis of nitrogen-containing heterocycles due to the bifunctional nature of the amino and nitrile groups. nih.govnih.gov While specific examples detailing the cyclization of this compound are not extensively documented, its structure allows for participation in established synthetic pathways for this compound class.
One potential pathway involves the reaction with aminothiols (e.g., cysteine), which is known to convert α-aminonitriles into thiazoline (B8809763) intermediates. These intermediates can be further processed to yield dipeptides or other thiazole (B1198619) derivatives. rsc.org Another strategy is the participation in multicomponent reactions, such as the Gewald reaction, which is used to synthesize highly substituted 2-aminothiophenes by reacting an α-cyano-containing compound, a ketone or aldehyde, and elemental sulfur. researchgate.net The reactivity of the nitrile and amine groups also suggests potential for constructing other five- or six-membered heterocycles like imidazoles or pyrimidines, which are common scaffolds in bioactive molecules. nih.gov The inherent reactivity of α-aminonitriles as both α-amino carbanions and iminium ions provides a foundation for a wide range of cyclization and cycloaddition reactions. nih.gov
Isotopic Labeling and Radiolabeling for Probe Development
The development of molecular probes for imaging and mechanistic studies often relies on isotopic labeling. Derivatives of this compound are excellent candidates for such labeling, which can be categorized into radiolabeling for imaging techniques like Positron Emission Tomography (PET) and stable isotope labeling for NMR spectroscopy and mass spectrometry.
Radiolabeling for PET Imaging: The most common radionuclide for PET is fluorine-18 (B77423) (¹⁸F), owing to its near-ideal half-life (109.7 min) and low positron energy. nih.gov To create a PET tracer from this compound, the stable ¹⁹F atom would be replaced with ¹⁸F. This is typically achieved through late-stage radiofluorination of a suitable precursor. Strategies include:
Nucleophilic Substitution: Synthesizing a precursor where a good leaving group (e.g., tosylate, mesylate, or nitro group) is positioned at the 3-position of the molecule, which can then be displaced by [¹⁸F]fluoride. nih.gov
Metal-Catalyzed Radiofluorination: Employing copper- or manganese-mediated reactions to introduce [¹⁸F]fluoride onto an organoboron or stannane (B1208499) precursor, or directly via C-H activation. nih.govnih.gov These ¹⁸F-labeled amino acid analogs are valuable for imaging metabolic activity, particularly in oncology, as amino acid transport is often upregulated in tumors. rsc.orgacs.orgnih.gov
Stable Isotope Labeling: For mechanistic studies, non-radioactive stable isotopes are incorporated. These labels can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Carbon-13 (¹³C): The nitrile carbon or the methyl carbon can be labeled by starting the synthesis with ¹³C-enriched precursors. This allows for tracing the metabolic fate of the carbon skeleton. researchgate.netresearchgate.net
Nitrogen-15 (¹⁵N): The amino group can be labeled using ¹⁵N-ammonia or ¹⁵N-cyanide in the initial aminonitrile synthesis. ¹⁵N labeling is a cornerstone of quantitative proteomics and metabolic studies. google.comnih.gov
Deuterium (²H): Hydrogen atoms on the methyl group can be replaced with deuterium. This labeling can alter the rate of metabolic processes (the kinetic isotope effect) and is used to study reaction mechanisms and enhance the metabolic stability of drug candidates. researchgate.netnih.gov
| Isotope | Type | Primary Application | Detection Method |
| ¹⁸F | Radioactive | PET Imaging (e.g., oncology) | Gamma Detector |
| ¹³C | Stable | Metabolic Flux Analysis, Proteomics (SILAC) | Mass Spectrometry, NMR |
| ¹⁵N | Stable | Protein Turnover Studies, Metabolomics | Mass Spectrometry, NMR |
| ²H (D) | Stable | Mechanistic Studies, Pharmacokinetics (ADME) | Mass Spectrometry, NMR |
This table summarizes common isotopes used for labeling, their applications, and detection methods relevant to probe development.
Strategies for Modifying the Compound for Enhanced Biochemical Interactions
The fluorine atom in this compound and its derivatives is a powerful tool for modulating biochemical interactions. Strategic modifications can enhance binding affinity, selectivity, and metabolic stability. nih.govrsc.org
Modulating Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the nearby amino group, affecting its charge state at physiological pH and influencing interactions with biological targets. rsc.orgresearchgate.net Replacing hydrogen with fluorine minimally increases the molecule's size but creates a strong C-F bond dipole, which can participate in favorable multipolar interactions with protein backbones (e.g., C–F···C=O interactions). nih.govrsc.org
Bioisosteric Replacement: The fluoromethyl group (or the fluorine atom itself) can serve as a bioisostere for other common chemical groups. For instance, fluorine can act as a replacement for a hydrogen atom or a hydroxyl group. rsc.orgnih.gov This strategy is used to block sites of metabolic oxidation, thereby increasing a drug candidate's half-life, or to probe structure-activity relationships without introducing significant steric changes. rsc.orgdigitellinc.com
Conformational Control: The presence of a fluorine atom can induce conformational preferences in the amino acid side chain through stereoelectronic effects. When incorporated into a peptide, this can influence the local backbone conformation and stabilize specific secondary structures like β-sheets or α-helices. researchgate.net This conformational restriction can pre-organize a ligand for optimal binding to its receptor, thus enhancing affinity and selectivity.
Enhancing Proteolytic Stability: A major limitation of peptide-based therapeutics is their rapid degradation by proteases. Incorporating fluorinated amino acids, particularly at or near the cleavage site, can sterically or electronically hinder the approach of proteases, leading to significantly enhanced stability and bioavailability. acs.orggoogle.comacs.org While not always predictable, this is a key strategy for improving the pharmacokinetic profile of peptide drugs. google.com
Exploration of Polymeric Derivatizations and Incorporations
Derivatization of this compound can extend to the synthesis of novel polymeric materials. These strategies primarily involve either incorporating the derived amino acid into a polypeptide chain or using the reactive nitrile and amino groups to participate in other polymerization reactions.
Incorporation into Polypeptides: As detailed in section 9.1, the most direct polymeric application is the incorporation of the derived 3-fluoro-2-methylalanine into peptides and proteins via Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This places the fluorinated monomer within a defined biopolymer sequence. Such "fluoropeptides" are explored for their enhanced thermal and chemical stability and unique self-assembly properties, driven by the fluorous effect. digitellinc.comresearchgate.net This approach allows for the creation of fluorinated biomaterials with tailored structural and functional properties. nih.gov
Nitrile-Based Polymerizations: The nitrile group itself is a functional handle for polymerization. While often inert, nitriles can participate in reactions like click chemistry. acs.org For example, a base-catalyzed click polymerization between nitrile monomers and azide (B81097) monomers can produce poly(5-amino-1,2,3-triazole)s under mild conditions. acs.org By designing a monomer based on this compound that also contains an azide, or by copolymerizing it with an azide-containing monomer, novel fluorinated triazole-based polymers could be synthesized. The reactive nitrile group in polymers like polyacrylonitrile (B21495) can also be chemically modified post-polymerization to introduce new functionalities. researchgate.net
Fluoropolymer Conjugates: Another advanced strategy involves conjugating peptides containing the fluorinated amino acid to synthetic fluoropolymers like poly(vinylidene fluoride) (PVDF). nih.govrsc.org These peptide-polymer conjugates can self-assemble into highly ordered nanostructures, such as nanotubes, driven by both the peptide interactions and the unique phase-segregating properties of the fluoropolymer chains. nih.govrsc.org Such materials are of interest in nanotechnology and advanced biomaterials. nih.gov
Future Research Directions and Unexplored Avenues for 2 Amino 3 Fluoro 2 Methylpropionitrile
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated organic molecules often involves hazardous reagents and challenging reaction conditions. Future research should focus on developing novel and sustainable synthetic routes to 2-Amino-3-fluoro-2-methylpropionitrile that are both efficient and environmentally benign.
One promising avenue is the application of flow chemistry . This technology offers enhanced control over reaction parameters, improved safety, and the potential for scalability. chemistryviews.orgbeilstein-journals.orgnih.gov A continuous-flow process for the synthesis of fluorinated α-amino acids has been developed, which proceeds through a fluorinated α-amino nitrile intermediate. chemistryviews.org This approach, which involves photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis, could be adapted for the synthesis of this compound. chemistryviews.org The advantages of such a system would include the ability to handle potentially unstable intermediates and to perform reactions outside of the traditional boundaries of batch chemistry. chemistryviews.orgvapourtec.commit.edu
Biocatalysis represents another key area for sustainable synthesis. The use of enzymes to catalyze the formation of this compound could offer high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govnih.govvalpo.edu Enzymes from the nitrilase family are of particular interest, as they can hydrolyze nitriles to valuable carboxylic acids and amides. cas.czdntb.gov.uafrontiersin.org Research could focus on discovering or engineering nitrilases that can accommodate the unique steric and electronic properties of this compound.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, ability to use unstable intermediates. chemistryviews.orgbeilstein-journals.org | Adaptation of photooxidative cyanation and nitrile hydrolysis methods to a continuous-flow setup. chemistryviews.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govvalpo.edu | Discovery and engineering of novel nitrilases or other enzymes for the asymmetric synthesis of the target compound. cas.czfrontiersin.org |
Advanced Mechanistic Studies of Complex Chemical and Biochemical Transformations
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing its synthesis and exploring its reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Mechanistic studies of the Strecker synthesis , a common method for producing α-aminonitriles, could provide valuable insights. Investigating the kinetics and thermodynamics of the reaction between a fluorinated ketone, an amine, and a cyanide source would help to optimize reaction conditions and improve yields. rsc.org The influence of the fluorine atom on the stability of intermediates and the transition states of the reaction would be a key area of investigation. mdpi.com
Furthermore, the mechanisms of potential biochemical transformations of this compound are a rich area for exploration. For instance, if the nitrile group is enzymatically hydrolyzed, understanding the catalytic mechanism of the responsible nitrilase would be essential for enzyme engineering efforts. cas.cz
Exploration of New Biochemical Probe Applications and Target Engagement Studies
The unique properties of the fluorine atom make fluorinated molecules valuable tools in chemical biology. The 19F nucleus is an excellent NMR probe due to its high natural abundance and sensitivity. nih.gov Future research should explore the potential of this compound and its derivatives as biochemical probes.
One promising application is in the development of enzyme inhibitors . The fluorine atom can significantly alter the electronic properties of a molecule, potentially leading to tight binding to an enzyme's active site. nih.govresearchgate.net The aminonitrile functional group itself can be a reactive handle for covalent modification of enzyme residues. Therefore, this compound could be investigated as a potential inhibitor for various enzyme classes, such as proteases or synthases.
Moreover, the incorporation of a trifluoromethyl group, a common strategy in the design of 19F-NMR probes, could be explored for derivatives of this compound. nih.gov Such probes could be used in fragment-based screening and to study protein-ligand interactions in real-time. nih.gov The development of sulfonyl fluoride (B91410) probes from related scaffolds has also shown promise for covalently engaging specific amino acid residues in proteins. rsc.org
| Potential Application | Rationale | Key Research Focus |
| Enzyme Inhibition | The fluorine atom can enhance binding affinity, and the aminonitrile group can act as a reactive warhead. nih.govresearchgate.net | Screening against various enzyme targets and mechanistic studies of inhibition. |
| 19F-NMR Probes | The 19F nucleus is a sensitive NMR reporter for studying molecular interactions and dynamics. nih.gov | Synthesis of trifluoromethylated derivatives and their application in binding and activity assays. nih.gov |
| Target Engagement Studies | Covalent modification of proteins by the aminonitrile group can be used to identify cellular targets. | Development of clickable or photoactivatable derivatives for proteomics studies. |
Comprehensive Understanding of Microbial Biotransformation Pathways and Enzyme Engineering
The fate of organofluorine compounds in the environment is a topic of increasing concern due to the strength of the carbon-fluorine bond, which makes them resistant to degradation. nih.govresearchgate.net Understanding the potential for microbial biotransformation of this compound is therefore of significant importance.
Future research should focus on screening for microorganisms capable of metabolizing this compound. asm.orgmdpi.com While the biodegradation of highly fluorinated compounds is rare, microbes have been shown to degrade some organofluorine molecules, often through the action of enzymes with broad substrate specificities. researchgate.netacs.org Investigating the metabolic pathways involved could lead to the discovery of novel enzymes and biocatalytic processes. nih.govacs.org
Enzyme engineering will play a crucial role in this area. researchgate.net Once enzymes capable of transforming this compound are identified, they can be engineered to improve their efficiency and substrate specificity. For example, nitrilases or nitrile hydratases could be evolved to efficiently hydrolyze the nitrile group, potentially leading to detoxification or the production of valuable chemical intermediates. cas.czfrontiersin.org
Integration with Advanced Computational Methods for Predictive Design and Discovery
Computational methods are indispensable tools in modern chemical and biological research. The integration of these methods will be essential for accelerating the discovery and development of applications for this compound.
Molecular modeling and molecular dynamics simulations can be used to predict the binding modes of this compound and its derivatives with target proteins. nih.govresearchgate.netmdpi.com This information can guide the design of more potent and selective enzyme inhibitors or biochemical probes. nova.edu Computational approaches can also be used to study the conformational preferences of the molecule and how the fluorine atom influences its interactions with its environment.
Quantum mechanical calculations can provide detailed insights into the reaction mechanisms of both the synthesis and transformation of this compound. These calculations can help to rationalize experimental observations and predict the reactivity of new derivatives.
Furthermore, in silico screening of virtual compound libraries based on the this compound scaffold could rapidly identify promising candidates for specific biological activities. This predictive design approach can significantly reduce the time and cost associated with experimental screening.
| Computational Method | Application for this compound | Desired Outcome |
| Molecular Docking and Dynamics | Predicting binding poses and affinities to target proteins. researchgate.netmdpi.com | Design of potent and selective enzyme inhibitors and probes. |
| Quantum Mechanics | Elucidating reaction mechanisms and predicting reactivity. | Optimization of synthetic routes and understanding of transformation pathways. |
| In Silico Screening | Virtual screening of compound libraries for desired biological activities. | Rapid identification of lead compounds for further development. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
